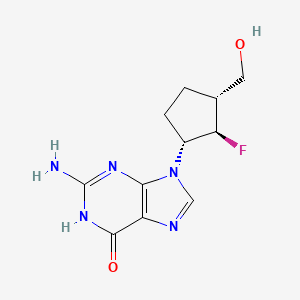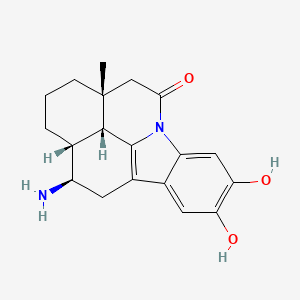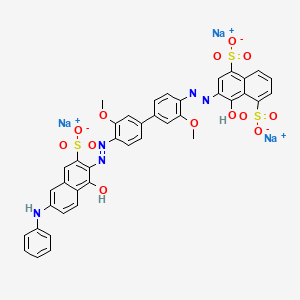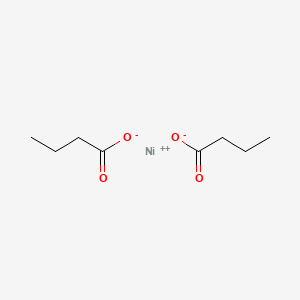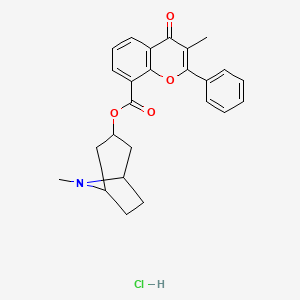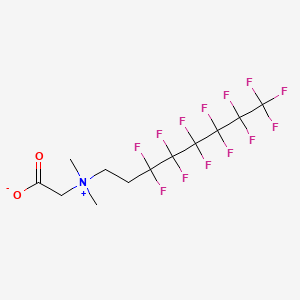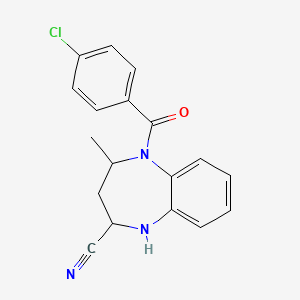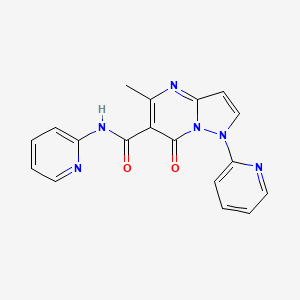
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- typically involves multiple steps. One common method starts with the acylation of phenothiazine. Phenothiazine is first synthesized from diphenylamine through classical condensation with sulfur and iodine . The resulting phenothiazine is then acylated using acyl chlorides in toluene to form 10-acylphenothiazine . Further acylation with acyl chloride in the presence of aluminum chloride in carbon disulfide yields 2,10-diacylphenothiazine . Deacylation of this intermediate compound produces the desired 2-acetylphenothiazine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently.
化学反应分析
Types of Reactions
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted phenothiazine derivatives with various functional groups attached to the aromatic rings.
科学研究应用
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors to modulate immune responses. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Acetyl-10H-phenothiazine-10-propanenitrile
- 2-(4-phenyl-2-quinoly)-10-methyl phenothiazine
- 10-methyl-10H-phenothiazine
Uniqueness
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- is unique due to its specific substitution pattern and the presence of the 2,4-dichlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to other phenothiazine derivatives.
属性
CAS 编号 |
89516-32-5 |
|---|---|
分子式 |
C23H18Cl2N2O2S |
分子量 |
457.4 g/mol |
IUPAC 名称 |
1-(2-acetylphenothiazin-10-yl)-2-[(2,4-dichlorophenyl)methylamino]ethanone |
InChI |
InChI=1S/C23H18Cl2N2O2S/c1-14(28)15-7-9-22-20(10-15)27(19-4-2-3-5-21(19)30-22)23(29)13-26-12-16-6-8-17(24)11-18(16)25/h2-11,26H,12-13H2,1H3 |
InChI 键 |
LNABEMVFKGRFGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNCC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



